2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a benzothiadiazine-based acetamide derivative characterized by a 1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin core substituted with a 5-chloro-2-methylphenyl group at position 2 and an N-(4-methoxyphenyl)acetamide moiety at position 4. The 1,2,4-benzothiadiazine scaffold is notable for its electron-deficient heterocyclic structure, which often confers unique reactivity and bioactivity, particularly in medicinal chemistry contexts such as enzyme inhibition or receptor modulation . The 4-methoxyphenyl group enhances solubility and may influence pharmacokinetic properties, while the chloro-methylphenyl substituent likely contributes to steric and electronic effects critical for target binding .
Properties
IUPAC Name |
2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5S/c1-15-7-8-16(24)13-20(15)27-23(29)26(19-5-3-4-6-21(19)33(27,30)31)14-22(28)25-17-9-11-18(32-2)12-10-17/h3-13H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDWKLFLSBJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
The compound's molecular formula is with a molecular weight of 485.9 g/mol. It features a complex structure that includes a benzothiadiazin moiety and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O5S |
| Molecular Weight | 485.9 g/mol |
| CAS Number | 2640885-71-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antioxidant Activity
Research indicates that compounds similar to this molecule exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging method have shown that certain derivatives possess high radical scavenging abilities, suggesting potential for mitigating oxidative stress in biological systems .
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. It is hypothesized to inhibit pathways involved in tumor growth and proliferation. Specifically, compounds in the same chemical class have been noted for their ability to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer cells .
Case Studies and Research Findings
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various derivatives through multiple assays including DPPH and reducing power assays. The results indicated that compounds with similar structural features to our target compound demonstrated up to 88.6% scavenging activity compared to ascorbic acid as a control .
Case Study 2: Anticancer Activity
In vitro studies on related benzothiadiazine derivatives showed promising results in inhibiting cancer cell lines. For example, one derivative demonstrated IC50 values indicating effective cytotoxicity against specific cancer types . This suggests that our compound could similarly possess anticancer properties worthy of further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can significantly affect the reactivity and interaction with biological targets. Studies indicate that modifications on the benzothiadiazine core can enhance antioxidant activity and selectivity towards certain cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the trioxo group is hypothesized to play a crucial role in this activity.
Case Study: Cancer Cell Apoptosis
In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in both early and late apoptotic cells after 48 hours of exposure to concentrations ranging from 5 to 20 µM. The study concluded that the compound activates caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely employs carbodiimide coupling (similar to ), a robust method for acetamide formation .
- Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group may enhance bioavailability compared to hydroxyl analogs (), while the chloro substituent could improve target affinity .
Preparation Methods
One-Pot Tandem Synthesis
A streamlined approach combines benzothiadiazine formation and acetamide coupling in a single reactor. Using t-BuOK (6 equiv.) and DMSO, the dihydrobenzothiadiazine undergoes rearrangement while simultaneously reacting with 2-chloro-N-(4-methoxyphenyl)acetamide. This method reduces purification steps but requires precise temperature control (25–50°C) to prevent over-rearrangement.
Enamide Intermediate Utilization
Horváth et al. identified enamides as key intermediates during benzothiadiazine rearrangements. Quenching the reaction with 1% HCl converts enamides to the final acetamide product, avoiding side reactions. This method achieves 80% yield but demands strict pH control during workup.
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Coupling | Pd catalysis, 80°C, 12 h | 70–75 | High purity, scalable | Multi-step, costly catalysts |
| Microwave-Assisted | 150°C, 5 min | 85–90 | Rapid, energy-efficient | Specialized equipment required |
| One-Pot Tandem | t-BuOK, DMSO, 50°C | 65–70 | Fewer purification steps | Sensitive to temperature fluctuations |
| Enamide Quenching | 1% HCl, RT | 80 | Avoids side products | Requires precise pH control |
Mechanistic Insights and Stereochemical Considerations
The stereochemistry at the 4-position of the benzothiadiazine core is influenced by the 3-acyl substituent. DFT calculations reveal that dianionic intermediates stabilize specific conformers, leading to diastereomeric ratios of up to 1.00:0.16 for ethyl-substituted analogs. For the target compound, the 5-chloro-2-methylphenyl group introduces steric hindrance, favoring the R -configuration at position 4.
Challenges and Optimization Strategies
-
Low Yields in Cyclization : Excess base (t-BuOK >6 equiv.) promotes over-rearrangement to benzothiazines. Limiting base to 2–4 equiv. and using anhydrous DMSO improves benzothiadiazine yields to >85%.
-
Byproduct Formation : Residual dimethyl sulfate from methylation steps can sulfonate aromatic rings. Sequential washing with dilute NaOH (0.1 M) and saturated NaCl removes sulfonated impurities .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis of benzothiadiazine-acetamide derivatives typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the benzothiadiazinone core via cyclocondensation of substituted anilines with sulfonyl chlorides or sulfonic anhydrides under basic conditions (e.g., triethylamine in dioxane) .
- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution. For example, coupling 4-methoxyaniline with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ in DMF) .
- Critical conditions : Temperature control (<50°C) to prevent decomposition, inert atmosphere (N₂/Ar) to avoid oxidation, and stoichiometric precision for intermediates.
Q. How can researchers confirm the structural integrity of this compound, especially the trioxo-benzothiadiazine ring system?
Structural validation requires a combination of techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; benzothiadiazine carbonyls at δ 165–170 ppm) .
- X-ray crystallography : Resolves bond angles and confirms the 1,1,3-trioxo configuration in the benzothiadiazine ring (e.g., as demonstrated for analogous compounds in Ahmad et al., 2010) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ matching C₂₃H₁₉ClN₃O₅S⁺).
Q. What preliminary biological screening assays are appropriate for this compound?
Initial activity profiling should focus on:
- Enzyme inhibition : Assays targeting cyclooxygenase (COX) or phosphodiesterase (PDE) due to structural similarities to known inhibitors .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 μM .
- Solubility and stability : HPLC-based kinetic solubility tests in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Discrepancies may arise from assay variability or substituent effects. Mitigation strategies include:
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. μM) and adjust for assay conditions (e.g., serum concentration) .
- SAR studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate activity trends .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities and validate experimental data .
Q. What strategies improve the yield of the final coupling step in synthesis?
Low yields in acetamide formation often stem from steric hindrance or competing side reactions. Optimization methods:
- Activation reagents : Use HOBt/DCC or EDCI to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates .
- Temperature gradients : Stepwise heating (25°C → 60°C) minimizes byproduct formation during nucleophilic substitution .
Q. How does the electronic nature of substituents on the benzothiadiazine ring influence bioactivity?
Electron-withdrawing groups (e.g., Cl, SO₂) enhance metabolic stability but may reduce solubility. Key findings from analogous compounds:
- Chlorine at position 5 : Increases COX-2 selectivity (≈10-fold vs. COX-1) due to hydrophobic pocket interactions .
- Methoxy groups : Improve membrane permeability (logP ≈2.5) but may undergo demethylation in vivo, altering pharmacokinetics .
- Trioxo configuration : Stabilizes the enolate form, enhancing hydrogen bonding with catalytic residues (e.g., in PDE4B) .
Methodological Notes
- Contradiction handling : Cross-validate spectral data with synthetic intermediates to rule out impurities .
- Advanced characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
